molecular formula C11H14Cl2N2O3 B1208658 alpha-N-Dichloroacetyl-P-aminophenylserinol

alpha-N-Dichloroacetyl-P-aminophenylserinol

Cat. No.: B1208658
M. Wt: 293.14 g/mol
InChI Key: BFLNGKUCFYKCFZ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-N-Dichloroacetyl-P-Aminophenylserinol is synthesized through the formal condensation of the amino group of (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol with the carboxy group of dichloroacetic acid . The reaction typically involves the use of dichloroacetic acid as a reagent under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-N-Dichloroacetyl-P-Aminophenylserinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Alpha-N-Dichloroacetyl-P-Aminophenylserinol has several scientific research applications, including:

Comparison with Similar Compounds

Alpha-N-Dichloroacetyl-P-Aminophenylserinol is unique due to its specific structure and role in the biosynthesis of chloramphenicol. Similar compounds include:

These compounds share structural similarities and are involved in related chemical pathways, but this compound is distinct due to its specific role and properties.

Properties

Molecular Formula

C11H14Cl2N2O3

Molecular Weight

293.14 g/mol

IUPAC Name

N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

InChI

InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18)/t8-,9-/m1/s1

InChI Key

BFLNGKUCFYKCFZ-RKDXNWHRSA-N

SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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